4-chlorophenyl 2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)-3-pyridinyl sulfide
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Overview
Description
4-chlorophenyl 2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)-3-pyridinyl sulfide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)-3-pyridinyl sulfide typically involves multi-step organic reactions. One common approach includes the formation of the triazole ring followed by the introduction of the pyridinyl and sulfide groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis, which offers advantages such as higher efficiency, better control over reaction conditions, and improved safety. This method allows for the scalable production of the compound while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-chlorophenyl 2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)-3-pyridinyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic or heterocyclic rings.
Scientific Research Applications
4-chlorophenyl 2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)-3-pyridinyl sulfide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)-3-pyridinyl sulfide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenyl 2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)-3-pyridinyl ether
- 4-chlorophenyl 2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)-3-pyridinyl amine
Uniqueness
Compared to similar compounds, 4-chlorophenyl 2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)-3-pyridinyl sulfide offers unique properties due to the presence of the sulfide group. This functional group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4S/c15-9-1-3-10(4-2-9)23-11-5-8(14(16,17)18)6-19-12(11)13-20-7-21-22-13/h1-7H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNADIDQQGWZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=CC(=C2)C(F)(F)F)C3=NC=NN3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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